molecular formula C12H18N2 B137296 1-Methyl-4-(3-methylphenyl)piperazine CAS No. 151657-72-6

1-Methyl-4-(3-methylphenyl)piperazine

Cat. No.: B137296
CAS No.: 151657-72-6
M. Wt: 190.28 g/mol
InChI Key: PVFIDFYACCGDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(3-methylphenyl)piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151657-72-6

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-methyl-4-(3-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h3-5,10H,6-9H2,1-2H3

InChI Key

PVFIDFYACCGDBG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C

Origin of Product

United States

Overview of Piperazine Core Structures in Chemical and Biological Systems

The piperazine (B1678402) core is a ubiquitous motif found in many biologically active compounds. researchgate.net It is a symmetrical, non-planar, six-membered ring that typically adopts a chair conformation. The two nitrogen atoms within the ring are basic, allowing them to form salts and engage in hydrogen bonding, which is crucial for their interaction with biological targets like enzymes and receptors. ontosight.aiontosight.ai

The versatility of the piperazine scaffold stems from the ease with which substituents can be introduced at the nitrogen atoms. This allows for the systematic modification of a molecule's properties, including its lipophilicity, polarity, and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic attributes. mdpi.com For instance, the introduction of a methyl group at one nitrogen (N-methylation) can enhance lipophilicity, potentially improving membrane permeability. mdpi.com The addition of a phenyl group (phenyl-substitution) can facilitate π-π stacking interactions with aromatic residues in protein binding sites. ontosight.ai

This structural adaptability has led to the incorporation of the piperazine nucleus into a wide range of pharmaceuticals. atamanchemicals.com Arylpiperazine derivatives, in particular, are a significant class of compounds with applications in treating conditions affecting the central nervous system. mdpi.com

Table 1: Examples of Substituted Piperazine Scaffolds in Medicinal Chemistry

Substitution Type General Structure Example Potential Pharmacological Role
N-Arylpiperazines Phenyl group on one nitrogen Antipsychotic, Antidepressant mdpi.comwikipedia.org
N-Benzylpiperazines Benzyl group on one nitrogen Stimulant, Serotonergic agent wikipedia.org

Historical Context of Academic Research on Substituted Piperazine Derivatives

Established Synthetic Routes for Substituted Piperazine Cores

The construction of the fundamental piperazine ring is a critical first step, which is then followed by the introduction of the required aryl and alkyl substituents. The synthesis of carbon-substituted piperazines is often accomplished via the cyclization of corresponding linear diamine precursors. researchgate.netnih.gov

Cyclization Reactions and Precursor Chemistry

The formation of the piperazine core can be achieved through various cyclization strategies, each starting from different linear precursors.

Reductive Cyclization of Dioximes: A general method involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to yield piperazines. This approach allows for the conversion of a primary amino group into a piperazine ring, offering a way to build complexity from simple starting materials. nih.gov The proposed mechanism involves the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which cyclizes to dihydropyrazine, followed by further reduction to the final piperazine product. nih.gov

Dieckmann Cyclization: Piperazine-2,5-diones, which can be reduced to piperazines, can be formed via Dieckmann cyclization of substrates like CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph. thieme-connect.com This intramolecular condensation is facilitated by a base, such as sodium hydride, and provides access to piperazine cores with substitution patterns that can be further elaborated. thieme-connect.com

Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components, yielding products with high regio- and stereochemical control. organic-chemistry.org

From 1,2-Diamines: A concise route to 2,3-substituted piperazines utilizes an intermolecular aza-Michael reaction on α,β-unsaturated esters followed by an intramolecular SN2 ring closure to furnish the piperazine core. nih.gov

The following table summarizes key cyclization strategies for forming the piperazine core.

Cyclization Method Key Precursors Typical Reagents/Catalysts Product Type
Reductive CyclizationPrimary amines, Nitrosoalkenes5%-Pd/C, H₂C-Substituted Piperazines
Dieckmann CyclizationAcylic diamide (B1670390) estersNaH, THFPiperazine-2,5-diones
Palladium-Catalyzed CyclizationPropargyl units, DiaminesPalladium catalystSubstituted Piperazines
Aza-Michael/SN21,2-Diamines, α,β-Unsaturated estersBase2,3-Substituted Piperazines

N-Alkylation and Arylation Strategies for Piperazine Ring Functionalization

Once the piperazine ring is formed, the nitrogen atoms are functionalized. The synthesis of 1-methyl-4-(3-methylphenyl)piperazine requires a sequential N-arylation and N-alkylation.

N-Arylation: The introduction of the 3-methylphenyl (m-tolyl) group onto a nitrogen atom of the piperazine ring is a crucial step. This is typically an N-arylation reaction. One documented synthesis of the precursor, 1-(3-methylphenyl)piperazine (B1266048), involves the reaction of m-iodotoluene with anhydrous piperazine. chemicalbook.com This coupling reaction is facilitated by a copper(I) iodide catalyst and a base, such as potassium phosphate (B84403), in a suitable solvent system under reflux. chemicalbook.com Nickel-catalyzed amination of aryl chlorides also provides an effective route for the selective mono-arylation of piperazine. researchgate.net A catalyst system of Ni(0) associated with 2,2'-bipyridine (B1663995) has shown good selectivity for producing N-arylpiperazines. researchgate.net

N-Alkylation: The final step is the introduction of the methyl group onto the second nitrogen atom. N-monoalkylation of piperazines can be challenging due to the similar reactivity of both nitrogen centers, which can lead to dialkylation. google.com A common method for methylation is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid. google.com This reductive amination procedure is a well-established method for methylating secondary amines.

A general synthetic scheme is presented below:

Step Reaction Type Reactants Key Reagents/Conditions Product
1N-ArylationPiperazine, m-IodotolueneCuI, K₃PO₄, Isopropanol, Reflux1-(3-Methylphenyl)piperazine
2N-Methylation1-(3-Methylphenyl)piperazine, Formaldehyde, Formic AcidHeatThis compound

Regioselectivity Considerations in Methylation Processes

Achieving regioselective N-monoalkylation is critical to prevent the formation of undesired byproducts, such as dialkylated piperazines or quaternary ammonium (B1175870) salts. google.com The synthesis of this compound from 1-(3-methylphenyl)piperazine simplifies this issue, as the two nitrogen atoms are no longer equivalent. The nitrogen atom attached to the aryl group is significantly less nucleophilic than the secondary amine nitrogen due to the electron-withdrawing nature of the aromatic ring. Consequently, methylation will occur preferentially at the more basic and sterically accessible secondary amine nitrogen.

For the methylation of unsubstituted piperazine, controlling the stoichiometry of the reactants is one approach. However, a more robust strategy involves the use of protecting groups or adjusting reaction conditions to favor mono-alkylation. Processes using monopiperazinium salts have been developed to yield N-monoalkylated products with high selectivity, effectively preventing dialkylation. google.com Furthermore, methylation reactions using formaldehyde and formic acid can be controlled by the addition of acids like sulfuric or phosphoric acid, which can influence the reaction rate and selectivity by protonating the piperazine nitrogens. google.comgoogle.com For instance, using approximately 0.5 mol of sulfuric acid per mol of piperazine has been found to maximize the conversion to the desired N,N'-dimethylpiperazine, suggesting that neutralizing only one amino group is optimal. google.com

Advanced Synthetic Approaches for Enantiomerically Enriched Piperazine Systems

For analogues of this compound that contain stereocenters, methods for producing single enantiomers are essential. These advanced approaches include the separation of racemic mixtures and the direct asymmetric synthesis of chiral piperazines.

Chiral Resolution Techniques (e.g., Metal-Organic Frameworks)

Chiral resolution is a method for separating a racemic mixture into its constituent enantiomers. Chiral Metal-Organic Frameworks (CMOFs) have emerged as highly effective materials for this purpose. bohrium.comresearchgate.net

CMOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. frontiersin.org Their well-defined, tunable porous structures and chiral recognition sites make them ideal for enantioselective separations. researchgate.netfrontiersin.org The mechanism of resolution within a CMOF relies on the differential interactions between the enantiomers of the racemate and the chiral microenvironment of the framework. bohrium.com These interactions can include hydrogen bonding, electrostatic interactions, and steric effects, leading to one enantiomer being more strongly retained than the other. mdpi.com

CMOFs can be employed in several ways for racemic resolution:

Chiral Stationary Phases (CSPs): CMOFs are used as the stationary phase in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where the racemic mixture is passed through a column packed with the CMOF, leading to the separation of enantiomers. bohrium.comresearchgate.net

Chiral Separation Membranes: CMOF-based membranes can be designed to selectively allow the passage of one enantiomer over the other. bohrium.com

Chiral Adsorbents: CMOFs can be used for enantioselective adsorption, where one enantiomer from a solution is preferentially adsorbed onto the framework material. bohrium.com

The synthesis of CMOFs themselves can be achieved through direct synthesis with chiral ligands, post-synthetic modification of an achiral MOF to introduce chirality, or the formation of structural chirality from achiral building blocks. bohrium.com

Asymmetric Synthesis and Kinetic Resolution for Arylpiperazines

Instead of separating a racemic mixture, asymmetric synthesis aims to directly produce a single enantiomer. rsc.org For arylpiperazines, several strategies have been developed.

Asymmetric Synthesis: This involves constructing the chiral piperazine ring from chiral precursors or using chiral catalysts. One approach starts from phenacyl bromides, which undergo a CBS (Corey-Bakshi-Shibata) reduction to create an optically enriched intermediate. nih.govresearchgate.net The synthesis proceeds through the construction of the piperazine ring via the reduction of a piperazine-2,3-dione intermediate. nih.govresearchgate.net Another method involves an iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides, which can produce a range of chiral piperazines with high enantiomeric excess. researchgate.net

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other. This allows for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. A notable method for the kinetic resolution of 2-arylpiperazines involves deprotonation using a combination of n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine. nih.govacs.org This process preferentially removes a proton from one enantiomer, which can then be trapped with an electrophile, resulting in a functionalized product and the recovery of the unreacted starting material, both with high enantiomeric purity. nih.govacs.orgnih.gov This method has been shown to achieve excellent enantioselectivities, with enantiomer ratios up to 99:1. nih.gov

The following table outlines advanced stereoselective methods.

Method Description Key Reagents/Materials Outcome
Chiral ResolutionSeparation of a racemic mixture.Chiral Metal-Organic Frameworks (CMOFs)Isolation of individual enantiomers.
Asymmetric SynthesisDirect synthesis of a single enantiomer.Chiral catalysts (e.g., CBS reagent, Iridium complexes), Chiral starting materials.Enantiomerically enriched piperazine product. nih.gov
Kinetic ResolutionDifferential reaction of enantiomers in a racemate.n-BuLi, (+)-SparteineSeparation of unreacted enantiomer and a new derivatized enantiomer, both with high enantiopurity. nih.govacs.org

Methods for Derivatization and Scaffold Modification

The 1-aryl-4-methylpiperazine scaffold, including this compound, is a versatile and privileged structure in medicinal chemistry. mdpi.com Its modification is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. mdpi.com Derivatization can occur at several positions: the N-1 aryl ring, the N-4 methyl group, or by using the entire molecule as a building block to attach to larger, more complex scaffolds.

Modification via N-Dealkylation

A primary route to derivatization begins with the removal of the N-4 methyl group. This N-dealkylation reaction is a significant transformation, yielding the secondary amine 1-(3-methylphenyl)piperazine. nih.govrug.nl This intermediate is crucial as it provides a reactive site (the N-H proton) for subsequent functionalization, particularly for the synthesis of long-chain arylpiperazines (LCAPs). nih.govacs.org While often observed as a metabolic pathway in vivo, catalyzed by enzymes like CYP3A4 and CYP2D6, chemical methods are employed in synthetic schemes. nih.govresearchgate.net

Common laboratory methods for N-demethylation include the use of chloroformates, such as vinyl or phenyl chloroformate, followed by hydrolysis. nih.gov Catalytic methods using palladium or other transition metals have also been developed, offering alternative routes to the key secondary amine intermediate. nih.gov

Table 1: General Methods for N-Dealkylation of N-Methylamines

MethodKey ReagentsDescriptionReference
Von Braun Reaction (modified)Phenyl chloroformate, 2,4,6-collidine; then H₂/Pd-C or other hydrolysisThe tertiary amine reacts with the chloroformate to form a carbamate, which is subsequently cleaved to yield the secondary amine. nih.gov
Catalytic DealkylationPd/C, PdCl₂, or Pd(OAc)₂ in aqueous mediumPalladium catalysts can facilitate the cleavage of the N-alkyl bond, often with a preference for methine > methylene (B1212753) > methyl groups. nih.gov

Synthesis of Long-Chain Arylpiperazine (LCAP) Analogues

The most prevalent strategy for modifying the 1-arylpiperazine scaffold is the synthesis of LCAPs. nih.gov This involves the N-alkylation of the secondary amine (e.g., 1-(3-methylphenyl)piperazine) with a linker, which is typically an alkyl chain of varying length containing a terminal reactive group (e.g., a halide). nih.govnih.gov This linker is then used to connect the arylpiperazine moiety to a second, often complex, terminal fragment. acs.org

The synthesis is generally accomplished through a nucleophilic substitution reaction where the secondary amine of the piperazine displaces a halide on the alkyl linker. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and sometimes a catalyst like potassium iodide (KI) to enhance the reaction rate. nih.gov

Table 2: Examples of LCAP Synthesis from Arylpiperazines

Arylpiperazine ReactantAlkylation Reagent / LinkerTerminal ScaffoldKey ConditionsReference
1-(2-Methoxyphenyl)piperazine1-Bromo-4-chlorobutane6-Hydroxy-2-methyl-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-oneK₂CO₃, KI, Acetonitrile nih.gov
1-[2-(4-Methoxyphenyl)phenyl]piperazine3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-onePyrido[1,2-a]pyrimidin-4-oneNot specified acs.org
1-(2-Methoxyphenyl)piperazineN-(5-bromopentyl)phthalimideNaphthalimideK₂CO₃, DMF nih.gov
1-(Aryl)piperazines1-Bromo-3-chloropropaneBenzoxazinoneNot specified acs.org

This modular approach allows for the systematic variation of the aryl group, the linker length and rigidity, and the terminal fragment to explore structure-activity relationships (SAR) extensively. acs.orgnih.gov

Modification of the N-1 Aryl Ring

While less common as a post-synthesis derivatization, the functionality on the N-1 aryl ring can be modified. For the 3-methylphenyl group, standard electrophilic aromatic substitution reactions could be employed, such as nitration or halogenation. The existing methyl (ortho-, para-directing) and piperazinyl (ortho-, para-directing) groups would influence the position of new substituents. However, these reactions are more commonly performed on the aniline (B41778) precursor before the formation of the piperazine ring to avoid side reactions and ensure better regioselectivity. mdpi.com Cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for creating the aryl-piperazine bond with a wide variety of pre-functionalized aryl halides. mdpi.comacs.orgmdpi.com

Structure Activity Relationship Sar Studies of 1 Methyl 4 3 Methylphenyl Piperazine Analogues

Influence of Methyl and Phenyl Substitutions on Biological Activity

The biological activity of 1-Methyl-4-(3-methylphenyl)piperazine is significantly influenced by the presence and position of the methyl groups on both the piperazine (B1678402) nitrogen and the phenyl ring. These substitutions affect the compound's electronic properties, lipophilicity, and steric profile, which are crucial for receptor binding.

The methyl group at the N1 position of the piperazine ring can impact a compound's affinity for its biological targets. In some cases, N-methylation of a piperazine derivative can lead to a decrease in binding affinity compared to its N-unsubstituted counterpart. For instance, studies on fentanyl derivatives have shown that N-methylation can weaken binding affinity for the μ-opioid receptor by a significant margin. plos.org This effect is often attributed to steric hindrance or altered charge distribution at the binding site. plos.org

The substitution on the phenyl ring is another critical determinant of activity. The position of the methyl group—ortho, meta, or para—on the phenyl ring of an arylpiperazine can lead to vastly different affinities for various receptors. Studies on a series of {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide isomers targeting the serotonin (B10506) 5-HT1A receptor revealed that the meta-substituted isomer possessed the highest affinity. acs.org This highlights that the meta position can be optimal for interaction with the receptor's binding pocket. acs.org In a different study, the addition of a methyl group to the meta position of a benzene (B151609) moiety was found to regain inhibitory activity on both ENT1 and ENT2 nucleoside transporters.

The following table presents receptor binding affinity data for various arylpiperazine analogues, illustrating the impact of methyl and other substitutions on the phenyl ring.

CompoundSubstitution PatternReceptorBinding Affinity (Ki, nM)Reference
{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide (ortho-isomer)ortho-Amide5-HT1A21 acs.org
{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide (meta-isomer)meta-Amide5-HT1A7 acs.org
{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide (para-isomer)para-Amide5-HT1A44 acs.org
1-(2-Methoxyphenyl)piperazineortho-Methoxy5-HT1A138 nih.gov
1-(4-Methoxyphenyl)piperazinepara-Methoxy5-HT1A1413 nih.gov
1-(2,3-Dimethylphenyl)piperazine2,3-Dimethylβ1-Adrenergic ReceptorpKi = 7.30 acs.org
1-(3,5-Dimethylphenyl)piperazine3,5-Dimethylβ1-Adrenergic ReceptorpKi = 7.10 acs.org

Stereochemical Considerations in Piperazine Derivatives and Their Activities

Stereochemistry plays a pivotal role in the biological activity of piperazine derivatives. The introduction of a substituent on the piperazine ring itself, other than at the nitrogen atoms, can create a chiral center, leading to the existence of enantiomers (R and S isomers). These enantiomers, being non-superimposable mirror images, can exhibit distinct pharmacological profiles, including differences in binding affinity, efficacy, and selectivity for biological targets.

While specific stereochemical studies on this compound are not prevalent, research on other chiral piperazine derivatives underscores the importance of stereoisomerism. For example, studies on methyl-substituted aryl piperazinium compounds have shown that different stereoisomers can have selective effects on nicotinic acetylcholine (B1216132) receptors. The spatial arrangement dictated by the R or S configuration at a chiral center influences how the molecule fits into the binding site, potentially leading to one enantiomer being a potent agonist while the other is an antagonist or inactive.

Comparative Analysis with Structurally Similar Phenylpiperazine Systems

The pharmacological profile of this compound can be better understood through a comparative analysis with structurally related phenylpiperazine systems. These comparisons involve evaluating how changes in the aryl substituent or the heterocyclic core affect biological activity.

Variations in the substitution pattern on the phenyl ring significantly impact receptor binding. For instance, replacing the meta-methyl group with other substituents like halogens (chloro, fluoro) or methoxy (B1213986) groups alters the electronic and steric properties of the molecule, leading to different receptor affinities. Research on N-arylpiperazines has demonstrated that electron-withdrawing groups or bulky substituents can either increase or decrease affinity depending on the specific receptor and the substitution position. nih.gov For example, in a series of N1-arylpiperazines, 2-methoxy substitution was found to be favorable for 5-HT1A affinity, whereas 4-methoxy substitution was detrimental. nih.gov

Replacing the piperazine core with a different heterocyclic system, such as piperidine (B6355638), can also lead to profound changes in activity. A comparative study of compounds with either a piperazine or a piperidine core revealed a dramatic shift in receptor affinity. A piperazine-containing compound showed high affinity for the histamine (B1213489) H3 receptor (Ki = 3.17 nM) but very low affinity for the sigma-1 receptor (Ki = 1531 nM). In contrast, its piperidine analogue displayed slightly lower H3 affinity (Ki = 7.70 nM) but a remarkably high affinity for the sigma-1 receptor (Ki = 3.64 nM). This demonstrates that the nature of the heterocyclic ring is a critical determinant of receptor selectivity.

The table below provides a comparative analysis of the binding affinities of various phenylpiperazine analogues at serotonin and dopamine (B1211576) receptors, illustrating the effects of structural modifications.

CompoundReceptorBinding Affinity (Ki, nM)Reference
1-(2-Chlorophenyl)piperazine5-HT1A1445 semanticscholar.org
1-(3-Bromophenyl)piperazine5-HT1A1047 semanticscholar.org
1-(2-Methoxyphenyl)piperazineD2210 nih.gov
1-(2-Methoxyphenyl)piperazine5-HT1A138 nih.govnih.gov
1-(2-Methoxyphenyl)piperazine5-HT2A31.6 nih.gov
1-(2-Pyridinyl)piperazine5-HT1A400 nih.gov
1-(2-Pyridinyl)piperazineD21900 nih.gov

Preclinical Research Methodologies and Model Systems for Piperazine Derivatives

In Vitro Cellular Models for Biological Activity Assessment

In vitro models are fundamental for the initial screening and characterization of compounds, offering a controlled environment to study specific biological processes at the cellular level.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that mimics the intestinal epithelium. nih.gov When cultured on semi-permeable supports, these cells differentiate to form a monolayer with tight junctions, making them an invaluable tool for predicting the oral absorption and intestinal permeability of drug candidates. nih.govbioduro.com

Research into phenylpiperazine derivatives has utilized Caco-2 monolayers to identify their potential as intestinal permeation enhancers. nih.govnih.gov The efficacy of these compounds is often assessed by measuring two key parameters: the transepithelial electrical resistance (TEER) and the apparent permeability coefficient (Papp). nih.gov A decrease in TEER suggests an opening of the paracellular pathway (the space between cells), while an increase in the Papp for a poorly absorbed marker molecule, such as calcein (B42510) or mannitol, indicates enhanced transport across the cell monolayer. nih.govnih.gov

Studies on 1-phenylpiperazine (B188723) and its derivatives, including the structurally related 1-methyl-4-phenylpiperazine (B1295630), have demonstrated their ability to modulate these parameters. For instance, 1-methyl-4-phenylpiperazine was identified as a potent permeation enhancer that displayed lower toxicity in Caco-2 cells compared to the parent compound, 1-phenylpiperazine. nih.gov Other derivatives like 1-phenylpiperazine (PPZ) and 1-(4-methylphenyl)piperazine (B1266050) (1-4-MPPZ) have been shown to induce a concentration-dependent decrease in TEER and an increase in the permeability of [14C]-mannitol. nih.gov In contrast, 1-methyl-4-phenylpiperazine (1-M-4-PPZ) showed no significant effect on these parameters in the same study. nih.govresearchgate.net

Table 1: Effects of Phenylpiperazine Derivatives on Caco-2 Cell Monolayer Permeability

Compound Effect on TEER Effect on [14C]-Mannitol Papp Reference
1-Phenylpiperazine (PPZ) Concentration-dependent decrease Increase nih.gov
1-(4-methylphenyl)piperazine (1-4-MPPZ) Concentration-dependent decrease Increase nih.gov

This interactive table summarizes the observed effects of different phenylpiperazine derivatives on the integrity and permeability of Caco-2 cell monolayers.

To investigate the potential anticancer properties of piperazine (B1678402) derivatives, a panel of human cancer cell lines is commonly used. These assays determine a compound's ability to inhibit cell proliferation and induce cell death. The choice of cell lines, such as K-562 (chronic myelogenous leukemia), HT29 (colorectal adenocarcinoma), and A549 (lung carcinoma), allows for the screening of activity against various cancer types. nih.govresearchgate.net

The primary metric obtained from these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. A lower IC50 value indicates greater potency.

While direct antiproliferative data for 1-Methyl-4-(3-methylphenyl)piperazine is not specified in the reviewed literature, studies on other piperazine derivatives have demonstrated significant activity. For example, a series of five piperazine derivatives were tested against the K-562 cell line. nih.govresearchgate.net Among them, two compounds, (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine and (E)-1-(3-methyl-4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2-methylpropylidene) piperazine, showed potent inhibition of K-562 cell proliferation with IC50 values of 30.10 µg/ml and 4.60 µg/ml, respectively. nih.govresearchgate.net General reviews also confirm that various synthetic piperazine-containing molecules exhibit moderate to potent anticancer activities against cell lines including HT-29 and A549. researchgate.net

Table 2: Antiproliferative Activity of Select Piperazine Derivatives Against K-562 Cells

Compound Cell Line IC50 (µg/ml) Reference
(S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine K-562 30.10 ± 1.6 nih.gov

This interactive table presents the IC50 values for specific piperazine derivatives, illustrating their inhibitory effect on the proliferation of K-562 human chronic myelogenous leukemia cells.

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands to millions of chemical compounds for a specific biological activity. Compound libraries, which are large collections of diverse chemical structures, form the basis of HTS campaigns. The piperazine scaffold is a common feature in many such libraries due to its synthetic tractability and its presence in numerous biologically active molecules.

HTS platforms, such as Fiber-optic Array Scanning Technology (FAST), can screen millions of compounds per minute, identifying "hits" that interact with a specific biological target, such as a protein or enzyme. These initial hits then undergo further validation and optimization. While it is not publicly documented whether this compound has been included in specific HTS libraries, its chemical structure is representative of the types of molecules that are frequently screened to identify novel leads for therapeutic development.

In Vivo Animal Models for Mechanistic Investigations

Following initial in vitro characterization, promising compounds are advanced to in vivo animal models to study their effects within a complex, living biological system.

Given that many piperazine derivatives interact with central nervous system targets, behavioral assays in rodents are essential for characterizing their neuropharmacological profile. These tests are designed to assess effects on mood, cognition, and motor function.

For example, to evaluate anxiolytic-like activity, the elevated plus-maze is a standard model. nih.gov Increased time spent in the open arms of the maze is indicative of a reduction in anxiety-like behavior. nih.gov Antidepressant-like effects are often studied using the forced swimming test, where a reduction in immobility time suggests a potential antidepressant action. nih.gov Studies on novel piperazine derivatives have successfully used these models to demonstrate anxiolytic and antidepressant-like activities, often linking these effects to interactions with serotonergic and GABAergic pathways. nih.gov Locomotor activity tests are also employed to assess whether a compound has stimulant or sedative effects.

To complement the data from Caco-2 cell monolayers, ex vivo models using isolated animal tissues provide a more physiologically complex system for studying intestinal transport. The Ussing chamber is a device that allows for the mounting of freshly excised intestinal mucosae (e.g., from the rat ileum or colon) to measure the transport of ions and molecules across the tissue. nih.govresearchgate.net

This model has been instrumental in further investigating the mechanisms of piperazine-based permeation enhancers. nih.gov Studies using rat colonic mucosae have confirmed the findings from Caco-2 cells, showing that compounds like 1-phenylpiperazine (PPZ) and 1-(4-methylphenyl)piperazine (1-4-MPPZ) increase the transport of the paracellular marker [14C]-mannitol. nih.govresearchgate.net These experiments also allow for the investigation of underlying mechanisms. For instance, the permeation-enhancing effects of PPZ and 1-4-MPPZ were found to be reduced by pre-incubation with 5-HT4 receptor antagonists, suggesting an interaction with specific signaling pathways within the intestinal tissue. nih.gov In these studies, 1-methyl-4-phenylpiperazine was again shown to be without effect on paracellular marker permeability, highlighting how subtle structural changes can significantly alter biological activity. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
1-methyl-4-phenylpiperazine 1-M-4-PPZ
1-phenylpiperazine PPZ
1-(4-methylphenyl)piperazine 1-4-MPPZ
(S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine -
(E)-1-(3-methyl-4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2-methylpropylidene) piperazine -
Mannitol -
Calcein -
Octreotide -

Lack of Specific Research Data for this compound in Computational Chemistry

The provided outline requests in-depth information, including detailed research findings and data tables, for the following areas:

Computational Chemistry and Molecular Modeling Investigations of Piperazine Scaffolds

Conformational Analysis and Molecular Dynamics Simulations

General computational methods such as Density Functional Theory (DFT) are applied to various piperazine (B1678402) derivatives to understand their electronic properties and reactivity. researchgate.netbohrium.comresearchgate.net Similarly, molecular docking is a common technique used to predict the binding of arylpiperazine compounds to biological targets like G-protein coupled receptors or enzymes. nih.govrsc.orgresearchgate.net Pharmacophore modeling is also utilized to identify the essential structural features of arylpiperazines required for their biological activity, aiding in the design of new potential drugs. researchgate.netpatsnap.com

However, the search did not yield specific studies presenting data, such as electronic structure details, vibrational frequencies, binding affinity scores for specific targets, pharmacophore models, or conformational analysis results for 1-Methyl-4-(3-methylphenyl)piperazine itself. The existing research tends to focus on other substituted phenylpiperazine analogs. nih.govnih.govnih.govresearchgate.net

Due to the absence of specific research findings and quantitative data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the provided outline without resorting to speculation or presenting data for different, albeit related, compounds. Such an approach would violate the core instruction to focus solely on the specified molecule.

Therefore, the requested article with detailed subsections and data tables cannot be constructed at this time based on the available scientific literature.

Analytical Methodologies for Research and Characterization of Piperazine Derivatives

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is fundamental for separating 1-Methyl-4-(3-methylphenyl)piperazine from impurities, starting materials, by-products, and other isomers. The choice of technique depends on the volatility and thermal stability of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. For a compound like this compound, the presence of the methylphenyl group (a chromophore) allows for direct detection using an ultraviolet (UV) detector. researchgate.net Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Parameters such as mobile phase composition (e.g., acetonitrile/methanol and water with buffers like phosphate (B84403) or formate), pH, and column temperature are optimized to achieve efficient separation and good peak shape. daneshyari.com UV detection is typically performed at a wavelength corresponding to the maximum absorbance of the phenylpiperazine moiety, often in the range of 220-310 nm. researchgate.netnih.gov

Fluorescence detection can be employed to enhance sensitivity and selectivity, although it often requires the compound to be naturally fluorescent or to be derivatized with a fluorescent tag. researchgate.netrsc.org While the native fluorescence of this compound may be limited, derivatization strategies can be applied to the secondary amine in the piperazine ring to introduce a highly fluorescent group, significantly lowering the limits of detection. scispace.com

Table 1: Illustrative HPLC-UV Operating Parameters for Piperazine Derivative Analysis

ParameterTypical Condition
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 239 nm nih.gov
Internal Standard Phenacetin nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. rsc.org In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. hakon-art.comtsijournals.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). researchgate.net

GC-MS provides both qualitative and quantitative information. scholars.directscholars.direct The retention time from the gas chromatograph gives a preliminary identification, while the mass spectrum provides a molecular "fingerprint" that can confirm the structure of the analyte. researchgate.net The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic ions corresponding to the cleavage of the piperazine ring and the loss of fragments from the side chains. For instance, cleavage within the piperazine ring is a common fragmentation pathway for such derivatives. nih.gov This allows for unambiguous identification and differentiation from structurally similar compounds. rsc.org For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. scholars.direct

Table 2: Typical GC-MS Parameters for Phenylpiperazine Analysis

ParameterTypical Condition
Column Capillary column (e.g., 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at 1.0 mL/min nih.gov
Injector Temperature 260°C
Oven Program Initial 60°C, ramped to 280°C rsc.org
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
MS Scan Range 50-600 m/z scholars.direct
Transfer Line Temp 280°C nih.gov

Spectroscopic Characterization Methods (FT-IR, FT-Raman, UV, NMR)

Spectroscopic methods are indispensable for the structural elucidation of this compound. Each technique provides unique information about the molecule's functional groups, bonding, and electronic environment.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. niscpr.res.in The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands. dergipark.org.tr For instance, C-H stretching vibrations from the aromatic ring are expected around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and methyl groups would appear around 3000-2800 cm⁻¹. scispace.commdpi.com Aromatic C-C stretching modes typically appear in the 1630-1450 cm⁻¹ region. dergipark.org.tr C-N stretching vibrations associated with the piperazine ring are also expected in the fingerprint region (1300-1000 cm⁻¹). niscpr.res.in

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is dominated by the absorption of the methylphenyl chromophore. Phenylpiperazine derivatives typically show absorption maxima related to the π → π* transitions of the benzene (B151609) ring. researchgate.net The exact position of these maxima can be influenced by the substitution on the ring and the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure determination. scispace.com

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. chemicalbook.com The aromatic protons on the methylphenyl ring would appear in the downfield region (typically ~6.5-7.5 ppm). The protons on the piperazine ring would likely appear as complex multiplets in the range of ~2.5-3.5 ppm. The N-methyl group protons would be a singlet further upfield (~2.3 ppm), and the methyl group on the phenyl ring would also be a singlet in a similar region. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Distinct signals would be observed for the aromatic carbons (some quaternary, some proton-bearing), the piperazine ring carbons, the N-methyl carbon, and the aryl-methyl carbon. mdpi.comresearchgate.net

Table 3: Predicted Vibrational and NMR Spectral Data for this compound

TechniqueRegion/ShiftAssignment
FT-IR/Raman 3100-3000 cm⁻¹Aromatic C-H Stretch
3000-2800 cm⁻¹Aliphatic C-H Stretch (Piperazine & Methyl) scispace.com
1630-1450 cm⁻¹Aromatic C=C Stretch dergipark.org.tr
UV ~230-280 nmπ → π* Transitions of Phenyl Ring
¹H NMR ~6.5-7.5 ppmAromatic Protons (m-substituted pattern) chemicalbook.com
~3.0-3.3 ppmPiperazine Protons (-N-CH₂-) adjacent to phenyl ring
~2.5-2.7 ppmPiperazine Protons (-N-CH₂-) adjacent to methyl group
~2.3 ppmN-Methyl Protons (-N-CH₃) chemicalbook.com
~2.3 ppmAryl-Methyl Protons (Ar-CH₃) chemicalbook.com
¹³C NMR ~115-150 ppmAromatic Carbons
~55 ppmPiperazine Carbons adjacent to Nitrogen
~46 ppmN-Methyl Carbon
~21 ppmAryl-Methyl Carbon

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity

While this compound can be analyzed directly by HPLC-UV and GC-MS, chemical derivatization can be employed to improve analytical performance. researchgate.net Derivatization involves reacting the target molecule with a reagent to form a new compound with more desirable analytical properties. researchgate.net

For piperazine derivatives, derivatization typically targets the secondary amine functionality of the piperazine ring. This strategy is especially useful in several scenarios:

Enhancing Detection: For HPLC analysis, derivatizing with a reagent containing a strong chromophore or a fluorophore can significantly increase the response in UV or fluorescence detectors, respectively, leading to lower detection limits. researchgate.net Common reagents include dansyl chloride and 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). researchgate.netresearchgate.net

Improving Chromatographic Behavior: In GC, derivatization can improve the volatility and thermal stability of the analyte, leading to better peak shapes and reduced column adsorption.

Facilitating Mass Spectrometric Identification: Introducing specific chemical groups can lead to more predictable and characteristic fragmentation patterns in MS, aiding in structural confirmation.

The reaction of the piperazine nitrogen with a derivatizing agent like dansyl chloride introduces a bulky, fluorescent group, making the molecule highly suitable for sensitive analysis by HPLC with fluorescence detection. nih.gov This approach is particularly valuable for trace-level analysis in complex matrices. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization methods for 1-Methyl-4-(3-methylphenyl)piperazine derivatives?

  • Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, analogs like 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone are prepared by reacting substituted benzoyl chlorides with piperazine derivatives under reflux in dichloromethane. Characterization involves NMR (¹H/¹³C), melting point determination, and TLC for purity assessment. Elemental analysis confirms stoichiometry . Safety protocols include using inert atmospheres and proper PPE during synthesis .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer : The piperazine core serves as a scaffold for developing bioactive molecules. For instance, substituting the phenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances receptor binding in ligands. In antidiabetic research, structural analogs like 1-methyl-4-(2',4'-dichlorobenzyl)piperazine were synthesized to optimize insulin secretion via SAR studies . Intermediate purity (>95%) is critical, verified via HPLC before biological testing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Avoid inhalation/contact with dust; use fume hoods and gloves. Storage conditions vary: hygroscopic derivatives require desiccators, while light-sensitive analogs need amber vials. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations. Emergency eye washing stations and ethanol rinses are mandatory for accidental exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in piperazine derivatives?

  • Methodological Answer : Systematic substitutions (e.g., halogenation, alkylation) on the phenyl ring modulate pharmacokinetics. For example, trifluoromethyl groups in 1-[(4-nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine enhance antimicrobial potency by increasing lipophilicity and membrane penetration. In vitro assays (MIC, IC₅₀) against bacterial/fungal strains guide optimization . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like 5-HT receptors .

Q. What experimental techniques validate the role of this compound in FLT3 inhibition for leukemia research?

  • Methodological Answer : Derivatives like 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine are screened via FLT3 kinase assays (IC₅₀ < 10 nM) and cell proliferation tests (e.g., MV4-11 AML lines). Flow cytometry assesses apoptosis (Annexin V/PI staining), while Western blotting detects phosphorylation inhibition. Synergistic effects with aminoisoquinoline moieties are quantified using Chou-Talalay combination indices .

Q. How does X-ray crystallography resolve structural ambiguities in piperazine-based complexes?

  • Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data (≤1.0 Å). Twinned data from derivatives like tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate are processed via TwinRotMat for space group determination. Hydrogen bonding and torsion angles are analyzed using Mercury software to validate stereochemistry .

Q. What role does this compound play in EPR-based radical scavenging studies?

  • Methodological Answer : Derivatives like 1-methyl-4-(3-(phenylselanyl)propyl)piperazine are spin-trapped with BMPO to detect superoxide (•BMPO-OOH) and hydroxyl (•BMPO-OH) radicals. EPR spectra (X-band, 9.8 GHz) quantify radical proportions, with simulations (EasySpin) confirming interactions with antioxidants (e.g., H₂S). KO₂ generates O₂•⁻ in physiological buffers for in vitro oxidative stress models .

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